Famitinib is a novel multi-targeted receptor tyrosine kinase inhibitor primarily under investigation for its potential in cancer treatment. It targets various receptors, including vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor, and c-Kit. The compound is being explored for its efficacy against several types of cancer, particularly advanced immunomodulatory triple-negative breast cancer.
Famitinib was developed by Shanghai Hengrui Pharmaceutical Co., Ltd. and has been the subject of multiple studies assessing its pharmacokinetics, metabolism, and therapeutic applications. Research indicates that it possesses unique properties that make it a promising candidate for further clinical development.
Famitinib is classified as a small molecule drug and a receptor tyrosine kinase inhibitor. Its primary action mechanism involves inhibiting signaling pathways that are crucial for tumor growth and angiogenesis.
The synthesis of Famitinib involves several multi-step organic reactions. The initial step typically includes the preparation of an indole derivative, which is then modified by introducing a fluoro group. Following this, the pyrrolo[3,2-c]pyridin-4-one core is formed, and a diethylamino-ethyl side chain is attached.
Key reaction conditions include controlled temperature and pH levels, along with the use of specific catalysts. Industrial production methods may involve scaling up laboratory synthesis techniques to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry may be employed to enhance efficiency in large-scale production.
The molecular formula of Famitinib is with a molecular weight of 410.5 g/mol. The compound's structural characteristics include:
The compound's structure reveals functional groups that are essential for its biological activity and interactions with target proteins.
Famitinib can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often require specific solvents and temperatures to achieve desired transformations.
Famitinib functions primarily as a receptor tyrosine kinase inhibitor. It disrupts signaling pathways involved in cell proliferation and angiogenesis by inhibiting the activity of key receptors such as vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor. This inhibition leads to reduced tumor growth and metastasis.
Pharmacokinetic studies have shown that Famitinib exhibits favorable absorption and distribution characteristics, making it suitable for oral administration. Its metabolites have been identified using advanced analytical techniques like ultra-high performance liquid chromatography-quadrupole-time of flight-mass spectrometry .
Famitinib is a solid compound at room temperature with specific melting and boiling points that are yet to be widely documented in literature.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
Research has shown that Famitinib's stability can be influenced by its formulation, which is critical for its bioavailability in therapeutic applications .
Famitinib is being explored for various applications across multiple fields:
The evolution of tyrosine kinase inhibitors represents a paradigm shift in oncology, transitioning from non-specific cytotoxic agents to molecularly targeted therapies. First-generation inhibitors like imatinib demonstrated unprecedented efficacy in BCR-ABL-positive leukemias by inhibiting single oncogenic drivers. However, solid tumors' complex pathogenesis—driven by redundant signaling pathways and angiogenic networks—necessitated agents with broader target profiles. This led to the development of multi-targeted tyrosine kinase inhibitors designed to simultaneously inhibit critical receptors involved in tumor proliferation, angiogenesis, and metastasis.
Sunitinib (Sutent®), approved in 2006, emerged as a prototypical multi-targeted inhibitor with activity against vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem-cell factor receptor (c-Kit), and FMS-like tyrosine kinase 3 (FLT3). It established clinical proof-of-concept for simultaneously targeting tumor cells and their microenvironment, particularly in renal cell carcinoma and gastrointestinal stromal tumors. However, limitations persisted, including moderate hepatic toxicity, pharmacokinetic variability, and acquired resistance. These challenges drove the pursuit of structurally optimized analogs with improved target specificity, potency, and metabolic stability—culminating in agents like famitinib [1] [3].
Table 1: Evolution of Key Multi-Targeted Tyrosine Kinase Inhibitors in Oncology
Compound | Primary Targets | Key Clinical Milestones | Limitations Addressed by Next-Gen Inhibitors |
---|---|---|---|
Imatinib | BCR-ABL, c-Kit, PDGFR | FDA approval (2001) for CML | Narrow target spectrum; resistance development |
Sorafenib | VEGFR, PDGFR, RAF | FDA approval (2005) for RCC | Moderate anti-angiogenic potency |
Sunitinib | VEGFR1-3, PDGFRα/β, c-Kit, FLT3 | FDA approval (2006) for RCC/GIST | Hepatotoxicity; pharmacokinetic variability |
Pazopanib | VEGFR1-3, PDGFR, c-Kit | FDA approval (2009) for RCC | Off-target effects |
Famitinib | VEGFR2, PDGFRβ, c-Kit, FLT3 | Phase II/III trials (2010–present) | Enhanced kinase selectivity & metabolic stability |
Famitinib (SHR1020) is a structural analog of sunitinib designed through systematic molecular optimization. Both compounds share a core indole-based scaffold that facilitates binding to the ATP pocket of tyrosine kinases. However, famitinib incorporates a pyrrolo[3,2-c]pyridin-4(5H)-one moiety, replacing sunitinib's N,N-diethylaminoethyl group. This modification reduces molecular flexibility and introduces a planar, electron-rich system that enhances hydrophobic interactions within the kinase domain [1] [4].
Critical substitutions at the C2 and C3 positions of the pyrrole ring improve target affinity and metabolic stability:
These refinements yield superior biochemical potency. Famitinib inhibits VEGFR2 and c-Kit at half-maximal inhibitory concentration (IC50) values of 4.7 ± 2.9 nM and 2.3 ± 2.6 nM, respectively—representing a 3- to 5-fold increase over sunitinib in cell-free assays. The compound's molecular weight (410.21 g/mol) and calculated partition coefficient (XLogP = 2.59) align with Lipinski's rules for oral bioavailability, facilitating its pharmacokinetic profile [4] [6].
Table 2: Structural and Pharmacodynamic Comparison of Famitinib and Sunitinib
Property | Famitinib | Sunitinib | Pharmacodynamic Impact |
---|---|---|---|
Core Structure | Pyrrolo[3,2-c]pyridin-4(5H)-one | 2,4-Dimethyl-1H-pyrrole-3-carboxamide | Enhanced planar stacking in kinase ATP pocket |
VEGFR2 IC50 | 4.7 ± 2.9 nM | 15 ± 3 nM | Increased anti-angiogenic potency |
c-Kit IC50 | 2.3 ± 2.6 nM | 8 ± 2 nM | Improved suppression of tumor stem cells |
Molecular Weight | 410.21 g/mol | 398.47 g/mol | Optimal for membrane permeability |
Key Substituents | C3-methyl; Z-configuration double bond | Carboxamide; flexible diethylaminoethyl | Reduced off-target binding; higher target specificity |
The target profile of famitinib—Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), c-Kit, and FMS-Like Tyrosine Kinase 3 (FLT3)—was rationally selected based on their synergistic roles in tumor pathogenesis:
VEGFR2 Inhibition: As the primary mediator of vascular endothelial growth factor (VEGF)-driven angiogenesis, VEGFR2 blockade suppresses tumor endothelial proliferation, vascular permeability, and new blood vessel formation. Preclinical studies demonstrated famitinib's dose-dependent inhibition of VEGF-induced VEGFR2 phosphorylation in human umbilical vein endothelial cells, reducing microvessel density by >70% in gastric cancer xenografts at 100 mg/kg [6].
PDGFRβ Inhibition: PDGFRβ signaling promotes pericyte recruitment to nascent tumor vessels and stimulates cancer-associated fibroblast proliferation. Famitinib disrupts stromal-tumor crosstalk by inhibiting PDGFRβ at an IC50 of 6.6 ± 1.1 nM, impairing extracellular matrix remodeling and metastatic niche formation [1] [6].
c-Kit Inhibition: Oncogenic c-Kit mutations drive uncontrolled proliferation in gastrointestinal stromal tumors and subsets of acute myeloid leukemia. Famitinib potently suppresses mutant c-Kit autophosphorylation (IC50: 2.3 ± 2.6 nM), inducing G2/M cell cycle arrest and apoptosis in c-Kit-dependent malignancies [6] [8].
FLT3 Inhibition: Internal tandem duplications in FLT3 occur in 25–30% of acute myeloid leukemia cases, conferring poor prognosis. Famitinib inhibits FLT3 phosphorylation, suppressing leukemic blast proliferation and synergizing with chemotherapy [1] [9].
Table 3: Prefunctional Efficacy of Famitinib Across In Vivo Tumor Models
Tumor Model | Primary Targets | Dosing Regimen | Efficacy Outcome | Mechanistic Insight |
---|---|---|---|---|
BGC-823 Gastric Cancer Xenografts | VEGFR2/PDGFRβ | 50–100 mg/kg/day × 3 weeks | >85% tumor growth inhibition; reduced microvessel density (CD34+ cells) | Anti-angiogenic dominance at higher doses |
MGC-803 Gastric Cancer Cells | c-Kit | 1–10 µM for 48 hours | G2/M arrest; cyclin B1 downregulation; apoptosis induction | Cell cycle disruption via kinase suppression |
786-O Renal Cell Carcinoma | VEGFR2/PDGFRβ/c-Kit | 40 mg/kg/day × 28 days | 74% reduction in tumor volume vs. sunitinib (52%) | Superior multi-kinase inhibition |
Advanced Biliary Tract Cancer (PDX) | VEGFR2/FLT3 | Combined with SHR-1701 (anti-PD-L1/TGF-β trap) | 28% objective response rate; reduced TGF-β signaling | Synergy with immune checkpoint blockade |
The combinatorial blockade of these targets creates a multi-pronged attack on tumor survival mechanisms. In gastric cancer models, famitinib's simultaneous inhibition of VEGFR2 and c-Kit suppressed both angiogenesis and cancer cell proliferation, resulting in >85% tumor growth inhibition—significantly exceeding the efficacy of 5-fluorouracil, cisplatin, or paclitaxel monotherapy [6]. Recent phase II data further validated this approach, showing that famitinib combined with the programmed death-ligand 1 (PD-L1)/transforming growth factor-beta (TGF-β) inhibitor SHR-1701 enhanced anti-tumor immunity in advanced biliary tract cancers by normalizing tumor vasculature and reducing regulatory T cell infiltration [9]. These findings underscore the mechanistic rationale for famitinib's multi-targeted design in overcoming the limitations of single-pathway inhibitors.
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: